6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a unique structure that includes an amino group, a nitroso group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one can be achieved through a multi-step process involving the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and distillation are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .
Scientific Research Applications
6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyl-5-nitroso-2-sulfanylidene-pyrimidin-4-one: Similar structure but with different substituents, leading to distinct chemical and biological properties.
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These compounds share the sulfanylidene group but have different core structures and functionalities.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C4H6N4O2S |
---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
6-amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H6N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h1-2H,5H2,(H2,6,7,9,11) |
InChI Key |
ZTRKICVAJKETRR-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=S)NC1=O)N)N=O |
Origin of Product |
United States |
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